N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
CAS No.: 1798415-36-7
Cat. No.: VC7182187
Molecular Formula: C14H10ClN3O4S
Molecular Weight: 351.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798415-36-7 |
|---|---|
| Molecular Formula | C14H10ClN3O4S |
| Molecular Weight | 351.76 |
| IUPAC Name | N-[(6-chloropyridin-3-yl)methylsulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C14H10ClN3O4S/c15-13-4-3-10(8-17-13)9-23(20,21)18-14(19)11(7-16)6-12-2-1-5-22-12/h1-6,8H,9H2,(H,18,19) |
| Standard InChI Key | YJDIIQOFWGRLRQ-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C=C(C#N)C(=O)NS(=O)(=O)CC2=CN=C(C=C2)Cl |
Introduction
Structural Composition and Molecular Characteristics
Core Chloropyridine Framework
The 6-chloropyridin-3-yl group is a hallmark of agrochemicals and pharmaceuticals, often contributing to bioactivity through its electron-withdrawing chlorine substituent. In the target compound, this moiety is linked to a methanesulfonyl group, enhancing electrophilicity and potential binding interactions. The pyridine ring’s electronic properties are critical for π-π stacking and hydrogen bonding, as observed in structurally related compounds like N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide (PubChem CID: 88106480) .
Methanesulfonyl Substituent
The methanesulfonyl (-SO2CH3) group introduces steric bulk and polarizability, which may influence solubility and metabolic stability. Sulfonamides are known for their versatility in medicinal chemistry, often enhancing target affinity and pharmacokinetic profiles. For example, tert-butyl carbamate derivatives of 6-chloropyridin-3-yl compounds exhibit improved stability under acidic conditions, as demonstrated in iodination reactions using n-BuLi and THF .
Cyano-Propenamide-Furan Hybrid
The 2-cyano-3-(furan-2-yl)prop-2-enamide segment combines a nitrile group with an α,β-unsaturated amide conjugated to a furan ring. This structure suggests potential reactivity in Michael addition or cycloaddition reactions. The furan’s electron-rich nature could facilitate interactions with biological targets, while the cyano group may act as a hydrogen bond acceptor.
Table 1: Predicted Molecular Properties of the Target Compound
Synthetic Pathways and Reaction Mechanisms
Chloropyridine Functionalization
The synthesis of 6-chloropyridin-3-yl intermediates is well-documented. For instance, tert-butyl (6-chloropyridin-3-yl)carbamate (CAS: 171178-45-3) undergoes lithiation at -78°C using n-BuLi/TMEDA, followed by iodination to introduce electrophilic sites . This methodology could be adapted to install the methanesulfonyl group via sulfonation of a lithiated intermediate.
Sulfonylation Strategies
Methanesulfonyl chloride (MsCl) is a common sulfonating agent. Reaction of a 6-chloropyridin-3-ylmethanol intermediate with MsCl in the presence of a base (e.g., triethylamine) would yield the corresponding sulfonate ester, which could be further modified to the sulfonamide.
Assembly of the Propenamide-Furan Moiety
The α,β-unsaturated amide could be synthesized via a Knoevenagel condensation between a cyanoacetamide and furfural. This reaction typically employs catalytic piperidine in ethanol, forming the conjugated enamide system.
Table 2: Hypothetical Synthetic Steps
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
The methanesulfonyl and cyano groups likely confer moderate aqueous solubility (~0.1–1 mg/mL), while the furan and chloropyridine moieties enhance lipid membrane permeability. Analogous compounds, such as SCHEMBL7177649, exhibit logP values of ~2.4–2.9, suggesting balanced lipophilicity .
Toxicity Considerations
Chloropyridines are associated with neurotoxic and hepatotoxic effects at high doses. Computational models predict moderate CYP inhibition (e.g., CYP1A2, CYP2C19) , warranting in vitro toxicology studies.
Challenges and Future Directions
Synthetic Optimization
Low yields in iodination steps (e.g., 32.3% in tert-butyl carbamate derivatives ) highlight the need for improved catalytic systems or alternative protecting groups.
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